Bismuth oxide (Bi2O3)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bismuth oxide (Bi2O3) is an inorganic compound that has garnered significant attention in scientific and industrial research due to its unique properties. It is characterized by its yellow color and exists in several polymorphic forms, including alpha (α), beta (β), gamma (γ), and delta (δ) phases. The alpha phase is stable at room temperature and has a monoclinic crystal structure, while the beta phase is stable at higher temperatures and has a cubic fluorite-like structure .

准备方法

Bismuth oxide can be synthesized through various methods, each yielding different levels of purity and crystalline structures. The primary methods include:

Thermal Decomposition: Bismuth (III) nitrate is gently heated until it decomposes into bismuth oxide, nitrogen dioxide, and oxygen. The chemical equation for this reaction is[ 2Bi(NO_3)_3 \rightarrow 2Bi_2O_3 + 6NO_2 + O_2 ]

Precipitation Method: Bismuth oxide can also be obtained through the precipitation of bismuth salts using strong alkalis such as sodium hydroxide.

Solution Combustion Synthesis: This method involves the use of a fuel, such as sucrose, to rapidly produce bismuth oxide through an exothermic reaction.

化学反应分析

Thermite Reactions with Metals

Bi₂O₃ reacts exothermically with reducing metals like aluminum (Al) in nanothermite systems, producing alumina and elemental bismuth:

2Al+Bi2O3→Al2O3+2Bi(ΔH<0)

-

Mechanism : Initiation occurs at ~870 K via condensed-phase reactions, bypassing gas-phase oxygen release from Bi₂O₃ .

-

Performance : Al/Bi₂O₃ generates higher peak pressures (~40% greater than Al/CuO) and gaseous products (CO₂, H₂O) .

-

Impact Sensitivity : Al/Bi₂O₃ composites exhibit lower impact sensitivity (H50 = 35 cm) compared to PTFE/Al/Bi₂O₃ (H50 = 55 cm) .

| Composite | H50 (cm) | Gas Production |

|---|---|---|

| Al/Bi₂O₃ | 35 | High |

| PTFE/Al/Bi₂O₃ | 55 | Moderate |

Reactions with Carbon

Carbon reduces Bi₂O₃ at high temperatures, forming CO₂ and metallic bismuth:

C+Bi2O3→CO2+2Bi

-

Conditions : Reaction initiates at ~900 K under rapid heating (>105 K/s) .

-

Kinetics : Complete oxygen consumption occurs without detectable O₂ release, confirming solid-phase reactivity .

With Hydrochloric Acid (HCl)

Bi₂O₃ dissolves in HCl, forming bismuth oxychloride:

Bi2O3+6HCl→2BiCl3+3H2O

With Sodium Hydroxide (NaOH) and Bromine

In alkaline conditions, Bi₂O₃ oxidizes to sodium bismuthate:

Bi2O3+6NaOH+Br2→2NaBiO3+6NaBr+3H2O

Reactivity with CO₂ and Moisture

Bi₂O₃ reacts with atmospheric CO₂ or water to form bismuth subcarbonate:

2Bi2O3+3CO2+H2O→Bi2O2(CO3)+2BiO(OH)

-

Consequence : Causes discoloration (yellow to brown) in dental materials exposed to irrigants like NaOCl .

Thermal Decomposition and Phase Transitions

Bi₂O₃ undergoes polymorphic transformations under heat:

| Phase Transition | Temperature (°C) | Enthalpy (kcal/mol) |

|---|---|---|

| α → δ | 729 | 10.8 |

| Melting (δ) | 817 | 3.86 |

-

Structure : α-phase (monoclinic), δ-phase (cubic fluorite) .

-

Stability : δ-phase dominates above 729°C but reverts to α-phase upon cooling .

Reactions in Biomedical Contexts

-

Cytotoxicity : Particle size-dependent toxicity observed in liver cells; larger Bi₂O₃ particles (synthesized at 120°C) show lower ROS generation .

-

Dental Applications : Reacts with NaOCl (common irrigant) to form sodium bismuthate (NaBiO₃), causing severe tooth discoloration .

Redox Behavior in Composite Systems

科学研究应用

Biomedical Applications

1.1. Radiopacity in Dental Materials

Bismuth oxide is widely used in dental materials due to its radiopacity, which allows for clear imaging during dental procedures. A study by da Silveira Bueno et al. demonstrated that incorporating Bi2O3 into Portland cement can achieve a radiopacity compatible with clinical requirements. The study found that concentrations of up to 15 wt% Bi2O3 resulted in radiopacity values ranging from 0 to 255 on the Hounsfield scale, making it suitable for endodontic applications .

1.2. Antimicrobial Properties

Research has shown that Bi2O3 exhibits significant antimicrobial activity against various pathogens. A study indicated that paper coated with Bi2O3 demonstrated strong wound-healing potential and enhanced antimicrobial properties, outperforming traditional organic agents . This property is particularly beneficial for medical applications, including wound dressings and orthopedic cements.

1.3. Cancer Therapy

Bismuth oxide nanoparticles have been investigated for their therapeutic properties in cancer treatment. A study revealed that Bi2O3 particles induced selective apoptosis in melanoma cells while sparing normal cells, suggesting their potential use in targeted cancer therapies . This selectivity is attributed to enhanced internalization and reactive oxygen species production within cancer cells.

Environmental Applications

2.1. Photocatalysis

Bismuth oxide has shown promise as a photocatalyst for environmental remediation. Porous β-Bi2O3 nanoplates synthesized via chemical bath deposition exhibited superior photoinduced current density compared to non-porous variants, indicating their potential application in photoelectrocatalysis for pollutant degradation .

2.2. Radiation Shielding

Due to its high atomic number, Bi2O3 is effective in radiation shielding applications. Studies have demonstrated that concrete samples incorporating bulk and nanoparticle Bi2O3 exhibit improved linear attenuation coefficients across various energy ranges, enhancing their shielding capabilities against gamma radiation .

Material Science Applications

3.1. Additive Manufacturing

Bismuth oxide serves as an additive in various ceramic materials, enhancing their mechanical properties and thermal stability. Research indicates that adding Bi2O3 can improve the toughness and thermal shock resistance of ceramics used in high-temperature applications .

3.2. Semiconductor Applications

Bi2O3 has been explored for use in semiconductor devices due to its unique electrical properties. Its wide bandgap makes it suitable for applications in optoelectronics and as a dielectric material in capacitors .

Summary of Key Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Biomedical | Dental materials, wound dressings, cancer therapy | High radiopacity; antimicrobial properties; selective apoptosis |

| Environmental | Photocatalysis, radiation shielding | Effective pollutant degradation; improved shielding capabilities |

| Material Science | Additive manufacturing, semiconductor devices | Enhanced mechanical properties; suitable for optoelectronics |

Case Studies

- Dental Materials : The incorporation of 15 wt% Bi2O3 into Portland cement achieved adequate radiopacity for clinical use, confirming its effectiveness as a dental material additive.

- Cancer Therapy : The selective induction of apoptosis in melanoma cells by Bi2O3 nanoparticles highlights their potential as targeted therapeutic agents.

- Photocatalytic Applications : The synthesis of porous β-Bi2O3 nanoplates demonstrated their capability for enhanced photocatalytic activity, paving the way for environmental cleanup technologies.

作用机制

The mechanism by which bismuth oxide exerts its effects varies depending on its application:

Photocatalysis: Bismuth oxide extends its photoresponse to the visible light domain, making it effective in degrading pollutants.

Biomedical Applications: In cancer treatment, bismuth oxide nanoparticles enhance imaging and therapeutic efficacy by targeting tumor cells and providing contrast in imaging techniques.

相似化合物的比较

Bismuth oxide can be compared with other bismuth compounds, such as:

Bismuth Oxyhalides (BiOX): These compounds have similar photocatalytic properties but differ in their bandgap and structural properties.

Bismuth Vanadate (BiVO4): Known for its photocatalytic activity, bismuth vanadate has a narrower bandgap compared to bismuth oxide.

Bismuth Molybdate (Bi2MoO6): This compound is also used in photocatalysis and has different structural and electronic properties compared to bismuth oxide.

Bismuth oxide stands out due to its high thermal stability, unique crystalline phases, and versatile applications across various fields.

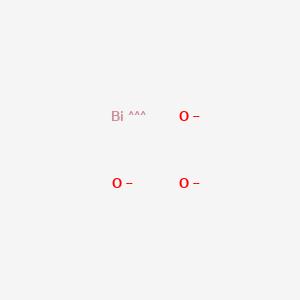

属性

分子式 |

BiO3-6 |

|---|---|

分子量 |

256.979 g/mol |

InChI |

InChI=1S/Bi.3O/q;3*-2 |

InChI 键 |

MEPZNTYFGPFXIA-UHFFFAOYSA-N |

规范 SMILES |

[O-2].[O-2].[O-2].[Bi] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。